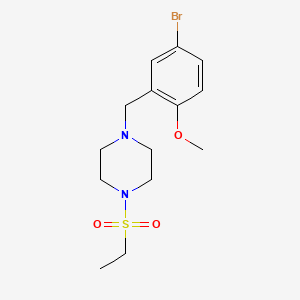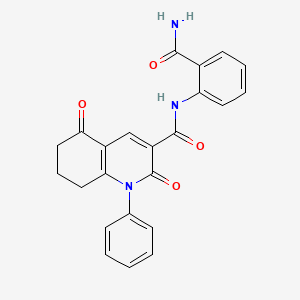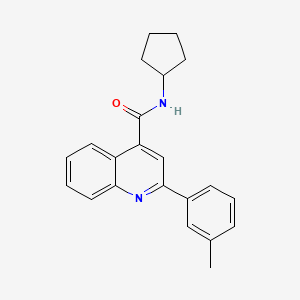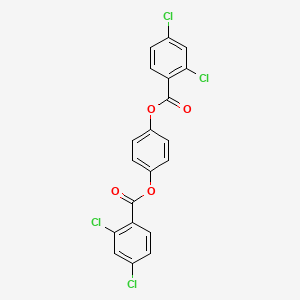
1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 5-bromo-2-methoxybenzyl group and an ethylsulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the benzyl ring.
Piperazine Formation: The formation of the piperazine ring through cyclization reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The bromine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to facilitate the desired transformations.
Scientific Research Applications
1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the benzyl ring, along with the ethylsulfonyl group on the piperazine ring, contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine can be compared with other similar compounds, such as:
5-Bromo-2-methoxybenzenesulfonamide: This compound shares the bromine and methoxy groups but differs in the presence of a sulfonamide group instead of a piperazine ring.
N-(5-bromo-2-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine: This compound has a similar benzyl group but features a different amine and sulfanyl substitution.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21BrN2O3S |
|---|---|
Molecular Weight |
377.30 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-ethylsulfonylpiperazine |
InChI |
InChI=1S/C14H21BrN2O3S/c1-3-21(18,19)17-8-6-16(7-9-17)11-12-10-13(15)4-5-14(12)20-2/h4-5,10H,3,6-9,11H2,1-2H3 |
InChI Key |
HARWKEWWUXWLNP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14920923.png)
![Naphthalen-1-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B14920929.png)
![4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid](/img/structure/B14920934.png)

![(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B14920940.png)


![2-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14920949.png)
![1-benzyl-6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14920953.png)
![5,5-Dimethyl-2'-phenyl-1',10b'-dihydrospiro[cyclohex-2-ene-1,5'-pyrazolo[1,5-c][1,3]benzoxazin]-3-ol](/img/structure/B14920959.png)
![1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14920987.png)
![2-[(2,4-dinitrophenyl)sulfanyl]-5-methyl-1H-benzimidazole](/img/structure/B14921010.png)
![(5Z)-5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B14921014.png)

